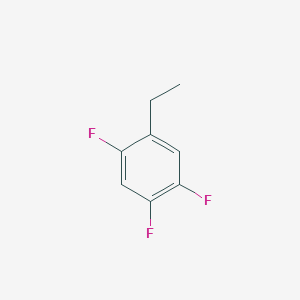

1-Ethyl-2,4,5-trifluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C8H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an ethyl group is attached at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1-ethylbenzene derivatives. For instance, starting with 1-ethyl-2,4,5-trichlorobenzene, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like copper(I) iodide (CuI) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated benzene derivatives.

Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the ethyl group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce any carbonyl groups formed during oxidation back to alcohols.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace fluorine atoms under appropriate conditions.

Major Products:

Oxidation: The major product of oxidation is 1-carboxy-2,4,5-trifluorobenzene.

Reduction: Reduction typically yields this compound alcohol derivatives.

Substitution: Substitution reactions can yield various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-2,4,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4,5-trifluorobenzene primarily involves its interactions with various molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .

Comparison with Similar Compounds

1,2,4-Trifluorobenzene: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.

1,3,5-Trifluorobenzene: Has a different substitution pattern, affecting its chemical reactivity and applications.

1-Ethyl-3,5-difluorobenzene: Contains fewer fluorine atoms, which can alter its electronic properties and reactivity.

Uniqueness: 1-Ethyl-2,4,5-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Biological Activity

1-Ethyl-2,4,5-trifluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups significantly alters the physicochemical properties and biological interactions of organic compounds. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and structure-activity relationships (SAR).

This compound has the molecular formula C8H7F3 and a molecular weight of 178.14 g/mol. Its structure features an ethyl group attached to a benzene ring that contains three fluorine substituents. The compound's lipophilicity is indicated by its log P values, which suggest high membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C8H7F3 |

| Molecular Weight | 178.14 g/mol |

| Log P (octanol-water) | 3.01 |

| Boiling Point | Not available |

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activities. For instance, derivatives of this compound have shown significant efficacy against various Gram-positive bacteria. A notable example is Contezolid, which has been modified to include trifluorinated moieties that improve binding affinity to bacterial ribosomes .

Case Study: Antimicrobial Efficacy

A study conducted by Karpov et al. demonstrated that modifications of traditional antibiotics with trifluorinated groups resulted in increased potency against resistant strains of Staphylococcus aureus and Enterococcus faecalis. The trifluorinated analogs exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-fluorinated counterparts .

Table 2: Toxicity Data Summary

| Test Type | Result |

|---|---|

| Acute Toxicity (LD50) | Not available |

| Skin Sensitization (Guinea Pig) | Negative |

| Cytotoxicity (Cell Lines) | Moderate at high concentrations |

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms into organic molecules often leads to significant changes in biological activity due to alterations in electronic properties and steric effects. The SAR analysis for this compound indicates that:

- Fluorine Substitution : The position and number of fluorine atoms influence the compound's binding affinity to biological targets.

- Ethyl Group Influence : The ethyl substituent contributes to the lipophilicity and overall hydrophobic character of the molecule, which may enhance membrane penetration.

These findings underscore the importance of fluorine in modulating biological interactions and therapeutic efficacy.

Properties

Molecular Formula |

C8H7F3 |

|---|---|

Molecular Weight |

160.14 g/mol |

IUPAC Name |

1-ethyl-2,4,5-trifluorobenzene |

InChI |

InChI=1S/C8H7F3/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2H2,1H3 |

InChI Key |

JUEQFQWBEOZZMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.